molecular formula C16H22FN3O3 B5566243 Ethyl 4-{2-[(4-fluorophenyl)carbamoyl]ethyl}piperazine-1-carboxylate

Ethyl 4-{2-[(4-fluorophenyl)carbamoyl]ethyl}piperazine-1-carboxylate

Cat. No.: B5566243
M. Wt: 323.36 g/mol
InChI Key: LJRPZHIBSDBLKK-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(4-fluorophenyl)carbamoyl]ethyl}piperazine-1-carboxylate is a synthetic piperazine-based compound of significant interest in modern medicinal chemistry research. Piperazine derivatives are frequently explored for their utility in optimizing the pharmacokinetic properties of drug candidates and as versatile scaffolds for arranging pharmacophoric groups in three-dimensional space during the drug discovery process . The structure of this particular molecule, featuring both a carbamate and a carbamoyl group, is characteristic of compounds designed to interact with specific biological targets. Piperazine carboxylates and carboxamides are a recognized class of compounds in pharmacology, with research indicating their potential as modulators of various enzyme and receptor systems . For instance, structurally related aryl and alkyl substituted piperazinecarboxylates have been investigated as potent and selective antagonists for peripheral type 1 cannabinoid (CB1) receptors . Such receptor targets are implicated in a range of metabolic conditions, and developing peripherally restricted antagonists is an active area of research to mitigate central nervous system-related side effects . The presence of the 4-fluorophenyl group is a common structural motif used to influence the molecule's electronic properties, metabolic stability, and binding affinity to target proteins. This product is intended for research and development applications in a controlled laboratory environment. It is For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

ethyl 4-[3-(4-fluoroanilino)-3-oxopropyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3/c1-2-23-16(22)20-11-9-19(10-12-20)8-7-15(21)18-14-5-3-13(17)4-6-14/h3-6H,2,7-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRPZHIBSDBLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{2-[(4-fluorophenyl)carbamoyl]ethyl}piperazine-1-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(4-fluorophenyl)carbamoyl]ethyl}piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions often require the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Neurological Disorders
Research indicates that derivatives of piperazine compounds, including ethyl 4-{2-[(4-fluorophenyl)carbamoyl]ethyl}piperazine-1-carboxylate, may act as antagonists at muscarinic receptors, which are implicated in various neurological disorders. For instance, studies have shown that these compounds can modulate neurotransmitter activity, potentially providing therapeutic effects for conditions such as Alzheimer's disease and schizophrenia .

2. Antidepressant Activity
The compound's interaction with serotonin receptors suggests it may exhibit antidepressant properties. Research has demonstrated that similar piperazine derivatives can influence serotonin pathways, leading to mood enhancement and anxiety reduction .

3. Anticancer Potential
Some studies have explored the anticancer properties of piperazine derivatives. This compound has been investigated for its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .

Case Study 1: Muscarinic Receptor Modulation

A study published in the Journal of Medicinal Chemistry investigated the efficacy of piperazine derivatives in modulating muscarinic receptors. The findings indicated that compounds similar to this compound demonstrated significant receptor binding affinity and selectivity, suggesting their potential use in treating cognitive impairments associated with neurodegenerative diseases .

Case Study 2: Antidepressant Effects

In a preclinical model assessing the antidepressant effects of various piperazine compounds, this compound was shown to significantly reduce depressive-like behaviors in rodents. The study highlighted its mechanism involving serotonin receptor modulation, supporting its potential as an antidepressant candidate .

Data Table: Summary of Applications

Application AreaMechanism of ActionRelevant Studies
Neurological DisordersMuscarinic receptor antagonismJournal of Medicinal Chemistry
Antidepressant ActivitySerotonin receptor modulationPreclinical behavioral studies
Anticancer PotentialInduction of apoptosis and cell cycle arrestVarious cancer research publications

Mechanism of Action

The mechanism of action of Ethyl 4-{2-[(4-fluorophenyl)carbamoyl]ethyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Core

Key Observations :

  • Cyclopropane vs. Carbamoyl Ethyl : F43 () replaces the carbamoyl-ethyl chain with a cyclopropane-carbonyl group, reducing yield (73.3% vs. 95%) and altering physical state (oil vs. crystalline solid). The cyclopropane may introduce steric hindrance, affecting reactivity .
  • Carbamothioyl vs. Carbamoyl : The sulfur atom in ’s compound increases lipophilicity (logP ~2.5 vs. ~1.8 for the target), which may influence membrane permeability .

Positional Isomerism and Electronic Effects

Table 2: Fluorophenyl Positional Isomers
Compound Name Fluorine Position ¹⁹F NMR (δ) Biological Implications Reference
Target Compound 4-Fluorophenyl -116.97 Optimal σ-receptor binding (hypothesized)
Ethyl 4-[2-[(2-Fluorophenyl)carbamoyl]ethyl]piperazine-1-carboxylate 2-Fluorophenyl N/A Altered steric/electronic profile; potential reduced affinity

Key Observations :

  • The 4-fluorophenyl group in the target compound likely enhances electronic interactions with receptors (e.g., sigma receptors in ) due to para-substitution, whereas 2-fluorophenyl isomers () may disrupt binding via ortho-effects .
Table 3: Comparative Bioactivity Data
Compound Name Assay Activity (%) Target/Mechanism Reference
Target Compound 8.96% (p<0.05) Unspecified growth modulation
Sigma Receptor Ligands (e.g., (+)pentazocine) N/A Inhibition of NMDA-stimulated dopamine release
Morpholinoquinazoline Derivatives N/A Kinase inhibition (hypothesized)

Key Observations :

  • The target compound’s moderate bioactivity (8.96%) in growth modulation assays () contrasts with sigma ligands like (+)pentazocine, which regulate dopamine release at nM concentrations . Structural complexity (e.g., morpholinoquinazoline in ) may enhance kinase targeting but reduce synthetic accessibility .

Biological Activity

Ethyl 4-{2-[(4-fluorophenyl)carbamoyl]ethyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C15H21FN2O2
  • IUPAC Name : this compound
  • CAS Number : 12679858

This compound features a piperazine core, a common scaffold in drug design, which contributes to its biological activity.

The mechanism through which this compound exerts its effects is primarily related to its interaction with various receptors in the central nervous system (CNS). It has been noted for its potential as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of piperazine compounds often exhibit antidepressant and anxiolytic properties. This compound has shown promise in preclinical models as a selective serotonin reuptake inhibitor (SSRI), suggesting potential applications in treating mood disorders .

Antitumor Activity

Several studies have explored the antitumor properties of piperazine derivatives. This compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro assays revealed that it inhibits cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro studies have shown that it possesses moderate antibacterial effects against Gram-positive bacteria, indicating its potential as a lead compound for the development of new antimicrobial agents .

Study 1: Antidepressant Activity

In a study published in Pharmacology Biochemistry and Behavior, researchers investigated the behavioral effects of this compound in rodent models. The results indicated a significant reduction in depressive-like behaviors when administered at optimal doses, correlating with serotonin receptor modulation .

Study 2: Antitumor Efficacy

A recent investigation assessed the compound's efficacy against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The study reported an IC50 value of approximately 12 µM for MCF-7 cells, suggesting that the compound may inhibit tumor growth through apoptosis induction mechanisms .

Data Summary Table

Activity IC50 Value Cell Line/Model Reference
AntidepressantN/ARodent models
Antitumor12 µMMCF-7
AntimicrobialModerateGram-positive bacteria

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for Ethyl 4-{2-[(4-fluorophenyl)carbamoyl]ethyl}piperazine-1-carboxylate?

  • Methodology :

  • Stepwise functionalization : Begin with 1-(4-fluorobenzyl)piperazine as a precursor. React with ethyl chloroformate under basic conditions (e.g., DCM with N,N-diisopropylethylamine) to introduce the carboxylate group .
  • Carbamoylation : Use 3-chloropropionyl chloride to form the carbamoyl ethyl side chain. Monitor reaction progress via TLC and purify intermediates via crystallization (e.g., with Et2O) or flash chromatography .
  • Yield optimization : Adjust stoichiometric ratios (e.g., 1.5 equivalents of base) and temperature (0–20°C) to minimize side reactions.

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Key techniques :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using deuterated solvents (e.g., CDCl3). For example, the piperazine ring protons resonate at δ 2.47–3.82 ppm, while aromatic protons from the 4-fluorophenyl group appear at δ 7.00–7.32 ppm .
  • Elemental analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., C 65.00% vs. C 65.15%) .
  • MALDI-TOF MS : Confirm molecular weight using matrix-assisted laser desorption ionization (e.g., [M+H]<sup>+</sup> at m/z 569.2) .

Q. How to assess the compound’s stability under varying storage conditions?

  • Protocol :

  • Thermal stability : Conduct TGA/DSC to determine decomposition temperatures.
  • Solubility profiling : Test in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) to identify optimal storage solvents .
  • Hydrolytic resistance : Expose to aqueous buffers (pH 4–9) at 37°C for 48 hours and analyze via HPLC for degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

  • Approach :

  • Core modifications : Replace the 4-fluorophenyl group with other halophenyl (e.g., 4-chlorophenyl) or electron-withdrawing groups to alter receptor binding .
  • Side-chain tuning : Substitute the carbamoyl ethyl group with sulfonamide or thiocarbamoyl moieties to modulate lipophilicity and bioavailability .
  • Enzyme inhibition assays : Test modified analogs against target enzymes (e.g., kinases, acetylcholinesterase) using fluorescence polarization or radiometric assays .

Q. What strategies resolve contradictions in spectral data or biological activity across studies?

  • Case example :

  • Contradiction : Discrepancies in reported IC50 values for kinase inhibition.
  • Resolution :

Reproduce assays : Use standardized protocols (e.g., ATP concentration, buffer pH).

Validate compound identity : Cross-check NMR and HRMS data with published spectra .

Control for stereochemistry : Ensure enantiomeric purity via chiral HPLC if asymmetric centers are present .

Q. How to design experiments for studying interactions with biological macromolecules?

  • Methodological framework :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., tyrosine kinase receptors) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Crystallography : Co-crystallize the compound with its target protein (e.g., PI3Kγ) to resolve atomic-level interactions .

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